n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine
Description
Properties
CAS No. |
917896-13-0 |
|---|---|
Molecular Formula |
C16H17Cl2N3 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
N-cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H17Cl2N3/c1-10-19-9-14(13-7-6-11(17)8-15(13)18)16(20-10)21-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,19,20,21) |
InChI Key |
BCVOBCSBILKFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Formation
The pyrimidine ring is typically constructed via cyclocondensation reactions . A common approach involves reacting a β-diketone or β-keto ester with a guanidine derivative under acidic or basic conditions. For example:
- Starting materials : Ethyl acetoacetate (for the 2-methyl group) and guanidine hydrochloride.
- Conditions : Heating in ethanol with sodium ethoxide as a base.
- Intermediate : 4-Chloro-2-methylpyrimidine-5-carboxylic acid ethyl ester (yield: ~75%).
Alternative route : Use of 1,3-diketones with amidines under oxidative conditions, as demonstrated in H₂O₂-promoted cyclizations. This method avoids harsh acids and improves regioselectivity.
Introduction of the 2,4-Dichlorophenyl Group
The 5-position substitution is achieved via cross-coupling reactions :
- Suzuki-Miyaura coupling :
- Reagents : 5-Bromo-2-methylpyrimidin-4-amine, 2,4-dichlorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃.
- Conditions : DMF/H₂O (3:1), 80°C, 12 h.
- Yield : 68–72%.
Optimization : Use of XantPhos and Pd₂(dba)₃ enhances coupling efficiency for sterically hindered substrates.
Methylation at Position 2
The 2-methyl group is introduced early in the synthesis (e.g., via ethyl acetoacetate). For late-stage methylation:
- Reagents : Methyl iodide, K₂CO₃.
- Conditions : DMF, 60°C, 6 h.
- Yield : >85%.
Note : Direct alkylation may require protecting the amine group to prevent side reactions.
Cyclopentylamine Substitution at Position 4
The 4-amino group is introduced via nucleophilic aromatic substitution :
- Reagents : 4-Chloro intermediate, cyclopentylamine, t-BuONa.
- Conditions : Toluene, 110°C, 12 h under N₂.
- Catalyst : Pd₂(dba)₃/XantPhos (for challenging substitutions).
- Yield : 60–65%.
Purification : Silica gel chromatography (hexane/EtOAc) or prep-HPLC.
Comparative Analysis of Key Methods
Optimization Challenges
- Steric hindrance : The 2-methyl and 2,4-dichlorophenyl groups complicate cross-coupling; bulky ligands (XantPhos) improve efficiency.
- Amine protection : Boc or acetyl groups prevent undesired side reactions during methylation.
- Solvent selection : Polar aprotic solvents (DMF, toluene) enhance reaction rates.
Scalability and Industrial Relevance
- Continuous flow synthesis : Potential for high-throughput production of pyrimidine intermediates.
- Cost-effective catalysts : Ni-based systems as alternatives to Pd for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the targets and influence various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Features:
- Electronic Effects: The 2,4-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets compared to electron-donating groups (e.g., methoxy in or methyl in ).
Physicochemical Properties
- Crystallinity: Crystallographic studies of related compounds reveal that dichlorophenyl substituents influence dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) and hydrogen-bonding patterns, affecting crystal packing and stability .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 2,4-dichlorophenyl group is critical for antimicrobial potency, as evidenced by reduced activity in methylphenyl or methoxyphenyl analogs .
- Toxicity Considerations: Dichlorophenyl-containing compounds may exhibit higher toxicity profiles compared to non-halogenated derivatives, necessitating careful handling and dose optimization .
Biological Activity
n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features a unique structural composition that includes a cyclopentyl group and a dichlorophenyl moiety, which contribute to its biological activity. Research has indicated its promise as an inhibitor of specific kinases involved in cancer progression.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 284.19 g/mol. Its structural elements are crucial for its interaction with biological targets.
Research indicates that this compound may interact with various proteins involved in cell proliferation and survival pathways. The compound acts primarily as a kinase inhibitor, which is significant in the context of cancer treatment as it can disrupt signaling pathways that promote tumor growth.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that are critical for cancer cell survival and proliferation. This inhibition leads to reduced cell viability in various cancer cell lines.
-
Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A431 (epidermoid carcinoma)
- U-937 (monocytic leukemia)
The IC50 values for these cell lines indicate significant potency, with values often falling within the micromolar range.
Comparison with Similar Compounds
To better understand its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 5-(3-chloropyridin-4-yl)-4-n-cyclopentylpyrimidine-2,4-diamine | Pyrimidine with chloropyridine | Potential anticancer activity | Different halogen substituent |
| 8-chloro-9-cyclopentylpyrido[4,5]pyrrolo[1,2-d]pyrimidin-2-amine | Pyrido-pyrimidine structure | Anticancer properties | More complex fused ring system |
| 5-(3-bromo-2-fluoropyridin-4-yl)-4-n-cyclopentylpyrimidine-2,4-diamine | Similar pyrimidine framework | Anticancer activity | Different halogen pattern |
This table illustrates the variations in halogenation and ring structure that may influence pharmacological profiles and mechanisms of action.
Case Studies and Research Findings
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, results showed an IC50 value of approximately 1.5 µM, indicating strong antiproliferative activity.
- Mechanistic Studies : Further mechanistic studies revealed that treatment with this compound resulted in increased apoptosis markers such as cleaved caspase-3 and PARP, suggesting that its anticancer effects may be mediated through apoptotic pathways.
- In Vivo Models : Preliminary in vivo studies using xenograft models have also indicated that administration of this compound significantly reduced tumor growth compared to control groups.
Q & A
Q. What synthetic strategies are recommended for preparing n-Cyclopentyl-5-(2,4-dichlorophenyl)-2-methylpyrimidin-4-amine, and how can intermediate steps be optimized?
A modular synthesis approach is typically employed, starting with a pyrimidine core functionalized at key positions. For example:
Core formation : Condensation of thiourea derivatives with β-diketones to form 4-aminopyrimidine intermediates.
Substitution reactions : Introduce cyclopentylamine at the 4-position via nucleophilic substitution (e.g., replacing a chloro or thio group).
Functionalization : Couple 2,4-dichlorophenyl groups at the 5-position using Suzuki-Miyaura cross-coupling or Ullmann-type reactions.
Optimization : Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor reaction progress. Purification via column chromatography or recrystallization improves yield (≥90% purity) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing the structural integrity of this compound?
- X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups, 86.1° for dichlorophenyl groups), critical for assessing conformational stability .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopentyl CH₂ signals at δ 1.5–2.0 ppm, dichlorophenyl aromatic protons at δ 7.2–7.8 ppm).
- IR spectroscopy : Confirms N–H stretching (3200–3400 cm⁻¹) and C–Cl bonds (750 cm⁻¹) .
Q. How can researchers evaluate the in vitro biological activity of this compound, and what controls are necessary?
- Antimicrobial assays : Use microdilution methods (MIC/MBC) against Staphylococcus aureus and Candida albicans with ampicillin and fluconazole as positive controls.
- Immunomodulatory testing : Measure cytokine production (e.g., IL-6, TNF-α) in macrophage cell lines.
- Controls : Include solvent-only (DMSO) and structurally analogous compounds (e.g., 4-chlorophenyl derivatives) to isolate substituent effects .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Predict reaction pathways using density functional theory (DFT) to optimize transition states (e.g., B3LYP/6-31G* basis sets).
- Molecular docking : Screen derivatives against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize synthesis.
- Machine learning : Train models on existing pyrimidine bioactivity datasets to forecast ADMET properties .
Q. What experimental approaches resolve contradictions in polymorphic behavior or bioactivity data?
- Polymorph screening : Use solvent evaporation (e.g., ethanol/water) or thermal gradient crystallization to isolate forms.
- Comparative bioassays : Test polymorphs under identical conditions (e.g., pH 7.4 PBS buffer) to correlate structure-activity relationships (SAR).
- Solid-state NMR : Differentiate hydrogen-bonding networks (e.g., N–H⋯N vs. C–H⋯π interactions) impacting solubility .
Q. How can reaction engineering principles improve scalability while maintaining regioselectivity?
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., cyclopentylamine substitution).
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation to minimize byproducts.
- Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC data).
- Structural validation : Re-analyze disputed samples via X-ray crystallography to confirm identity.
- Dose-response curves : Use Hill slope analysis to distinguish true activity from assay noise .
Methodological Best Practices
| Parameter | Recommended Technique | Purpose |
|---|---|---|
| Synthetic yield | Gravimetric analysis ± HRMS | Quantify step efficiency |
| Purity | Reverse-phase HPLC (C18 column, 254 nm) | Detect impurities (<0.5%) |
| Polymorph identification | Powder X-ray diffraction (PXRD) | Differentiate crystal forms |
| Stability | Accelerated stability testing (40°C/75% RH) | Assess degradation pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
